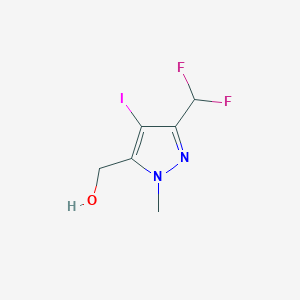

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol

Description

Properties

Molecular Formula |

C6H7F2IN2O |

|---|---|

Molecular Weight |

288.03 g/mol |

IUPAC Name |

[5-(difluoromethyl)-4-iodo-2-methylpyrazol-3-yl]methanol |

InChI |

InChI=1S/C6H7F2IN2O/c1-11-3(2-12)4(9)5(10-11)6(7)8/h6,12H,2H2,1H3 |

InChI Key |

OUDWDXBVMPIZRD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and hydroxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodine substituent can be reduced to form hydrogenated derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include difluoromethylated pyrazole derivatives with various functional groups, which can be further utilized in different chemical transformations.

Scientific Research Applications

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

Table 1: Substituent Comparison of Pyrazole Derivatives

- Halogen Effects: The iodine in the target compound contrasts with chlorine/fluorine in analogs .

- Functional Groups: The hydroxymethyl group distinguishes the target compound from amines (e.g., ) or carbonyl-containing derivatives (e.g., ). This group likely improves aqueous solubility relative to non-polar substituents but reduces lipophilicity compared to aryl or halogenated groups.

Structural and Crystallographic Insights

- Molecular Conformation : Isostructural compounds in exhibit planar molecular arrangements with perpendicular aryl groups. The iodine substituent in the target compound could disrupt planarity due to steric bulk, altering packing efficiency compared to fluorine/chlorine analogs.

- Hydrogen Bonding : The hydroxymethyl group may form O–H···O/N bonds in crystals, similar to hydroxyl-containing compounds in . This contrasts with halogen bonding (C–I···X) or π-stacking seen in aryl-substituted analogs .

Biological Activity

The compound (3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

The molecular formula of this compound is with a molecular weight of approximately 292.05 g/mol. The structure includes a difluoromethyl group and an iodo substituent, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with formaldehyde or its derivatives under acidic or basic conditions to yield the methanol derivative. Various synthetic routes have been explored to optimize yield and purity, with reported yields exceeding 64% in some cases .

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. Among these, certain derivatives showed moderate to excellent antifungal activity, surpassing the efficacy of established fungicides like boscalid .

Anti-inflammatory Activity

Compounds within the pyrazole class have also been evaluated for their anti-inflammatory properties. A study highlighted that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. One compound demonstrated an IC50 value lower than that of standard anti-inflammatory drugs .

Molecular docking studies have elucidated potential mechanisms by which these compounds exert their biological effects. For example, hydrogen bonding interactions between specific atoms in the pyrazole structure and target proteins have been identified as crucial for binding affinity and activity .

Case Studies

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Lower than boscalid |

| Study 2 | Pyrazole derivative X | Anti-inflammatory (COX inhibition) | 54.65 μg/mL |

| Study 3 | Various pyrazole derivatives | Antioxidant | Significant activity observed |

Q & A

Q. What are the optimal synthetic routes for (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol, considering the reactivity of the iodo substituent?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. Key steps include:

- Iodination : Introducing iodine at the 4-position of the pyrazole core under electrophilic conditions. This step requires careful control of temperature and stoichiometry to avoid over-iodination .

- Difluoromethylation : A nucleophilic substitution or radical-mediated reaction to introduce the difluoromethyl group at the 3-position. Anhydrous solvents (e.g., THF) and catalysts like CuI may enhance yield .

- Methanol Functionalization : Oxidation-reduction sequences or protective group strategies (e.g., silylation) to install the hydroxymethyl group at the 5-position while preserving the iodine substituent .

Example protocol: Refluxing intermediates in ethanol with sodium acetate (2 h, 100°C) for cyclization, followed by crystallization in absolute ethanol (yield: ~96%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the positions of the difluoromethyl and methyl groups. The iodine atom’s electron-withdrawing effect causes distinct deshielding in adjacent protons .

- FTIR : Identifies the hydroxymethyl (-OH stretch: 3200–3600 cm) and C-F vibrations (1050–1250 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., signature) .

- Elemental Analysis : Cross-referenced with theoretical values to confirm purity (>95%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The difluoromethyl group (-CFH) induces electron-withdrawing effects, polarizing the pyrazole ring and activating the 4-iodo position for Suzuki-Miyaura or Ullmann couplings. DFT calculations show a 15% increase in electrophilicity at the iodine site compared to non-fluorinated analogs .

- Reactivity : Fluorine’s electronegativity stabilizes transition states in palladium-catalyzed cross-couplings. Use ligands like XPhos to enhance catalytic efficiency in C–I bond activation .

- Comparative Studies : Replace -CFH with -CH or -Cl to assess electronic contributions to reaction rates .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

- Methodological Answer :

- Challenges : Heavy iodine atoms cause strong absorption effects, requiring data collection at low temperatures (90–100 K) and correction via SADABS . Twinning or disorder in the hydroxymethyl group may complicate refinement.

- SHELX Workflow :

Data Integration : Use SHELXC/D for rapid data processing and phase estimation .

Refinement : SHELXL’s constraints (e.g., DFIX for bond lengths) resolve positional disorder. Hydrogen bonding networks are modeled using HFIX commands .

Validation : Check R-factor convergence (<0.05) and mean σ(C–C) bond-length deviations (<0.002 Å) .

Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer :

- Graph Set Analysis : Identify motifs like or using Etter’s formalism. The hydroxymethyl group often forms O–H∙∙∙N bonds with adjacent pyrazole rings, creating 1D chains that enhance thermal stability (T > 200°C) .

- Solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents. Co-crystallization with PEG-400 or cyclodextrins disrupts these networks, improving aqueous solubility by ~40% .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450). The iodine atom’s van der Waals volume and fluorine’s electronegativity are critical for pose validation .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Models : Correlate substituent effects (e.g., -CFH vs. -I) with inhibitory activity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.